Product packaging for 3-(Chloromethyl)cyclohexan-1-ol(Cat. No.:CAS No. 99419-63-3)

3-(Chloromethyl)cyclohexan-1-ol

Cat. No.: B1525601
CAS No.: 99419-63-3
M. Wt: 148.63 g/mol
InChI Key: CNBXMNAOXSVAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Chloromethyl)cyclohexan-1-ol (CAS 99419-63-3) is a chiral cyclohexanol derivative of interest in synthetic and medicinal chemistry. Its molecular formula is C7H13ClO, with a molecular weight of 148.63 g/mol . The compound features both a hydroxym group and a reactive chloromethyl group on the same cyclohexane ring, making it a valuable bifunctional synthetic intermediate . The chloromethyl group serves as a versatile handle for further functionalization, including nucleophilic substitution reactions to form ethers or amines, while the alcohol group can be oxidized or acylated. This reactivity profile makes it a useful building block for the synthesis of more complex, functionalized six-membered ring systems . Such cyclohexane-based scaffolds are fundamental in organic chemistry due to their conformational behavior and are prevalent in the development of various bioactive molecules . Researchers may employ this compound in developing novel compounds for material science or as an intermediate in multi-step synthetic routes for pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO B1525601 3-(Chloromethyl)cyclohexan-1-ol CAS No. 99419-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBXMNAOXSVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Synthetic and Characterization Studies:

Development and Optimization of Synthetic Routes: Systematic investigation into various synthetic pathways to produce 3-(Chloromethyl)cyclohexan-1-ol with high yield and purity is a necessary first step. This should include a focus on developing stereoselective methods to access specific isomers.

Thorough Spectroscopic and Physicochemical Analysis: A comprehensive characterization of the compound using modern analytical techniques is essential to establish a reliable data foundation for all future studies.

Exploration of Synthetic Utility:

Use as a Bifunctional Building Block: Research should be undertaken to explore the utility of 3-(Chloromethyl)cyclohexan-1-ol as a versatile intermediate. The differential reactivity of the hydroxyl and chloromethyl groups could be exploited to synthesize a diverse library of new molecules. For instance, one functional group could be protected while the other is reacted, followed by deprotection and further transformation.

Intramolecular Cyclization Reactions: A detailed study of the conditions and outcomes of intramolecular reactions would be of academic and potentially practical interest, leading to the synthesis of novel heterocyclic compounds.

Investigation into Potential Applications:

Medicinal Chemistry: A systematic derivatization of both the alcohol and the chloromethyl functionalities, followed by biological screening, could uncover new compounds with potential therapeutic applications. The cyclohexane (B81311) scaffold is a common motif in many bioactive molecules. nih.govbeilstein-journals.org

Materials Science: The bifunctional nature of 3-(Chloromethyl)cyclohexan-1-ol could make it a useful monomer or cross-linking agent in the synthesis of new polymers with tailored properties.

Below is an interactive data table summarizing the proposed research directions and their potential impact.

Research DirectionFocus AreaPotential Impact
Foundational Studies Synthesis & CharacterizationEstablishment of fundamental knowledge base
Synthetic Utility Bifunctional IntermediateCreation of novel molecular scaffolds
Potential Applications Medicinal Chemistry & MaterialsDiscovery of new drugs and materials

Derivatization and Functionalization of 3 Chloromethyl Cyclohexan 1 Ol

Synthesis of Alkyl and Aryl Ethers of 3-(Chloromethyl)cyclohexan-1-ol

The hydroxyl group of this compound can, in principle, be converted to an ether through various methods. The Williamson ether synthesis is a classic and versatile method for preparing ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. While this method is generally effective for primary and secondary alcohols, no specific examples of its application to this compound to form either alkyl or aryl ethers have been documented in the searched literature.

Theoretically, one could envision two distinct pathways for etherification, reacting either the hydroxyl group or the chloromethyl group.

Reaction at the Hydroxyl Group: The alcohol can be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide could then react with an alkyl or aryl halide to form the desired ether.

Reaction at the Chloromethyl Group: The chlorine atom can be displaced by an alkoxide or a phenoxide in a nucleophilic substitution reaction.

Detailed research findings, including reaction conditions and yields for these transformations with this compound, are not available in the reviewed sources.

Formation of Amines and Amides through Reaction of the Chloromethyl Group

The chloromethyl group of this compound is a prime site for nucleophilic substitution by amines to form the corresponding amino derivatives. This reaction, a standard method for amine synthesis, would involve the direct displacement of the chloride ion by an amine. Primary amines would yield secondary amines, and secondary amines would result in tertiary amines.

Furthermore, the resulting amine could be further functionalized to form amides. However, specific examples of these reactions with this compound, including the types of amines used, reaction conditions, and product yields, are not reported in the available literature.

Preparation of Thioethers and Sulfides from this compound

Analogous to the synthesis of amines, the chloromethyl group can react with thiols or their conjugate bases (thiolates) to form thioethers (sulfides). This nucleophilic substitution reaction is a common and efficient way to form carbon-sulfur bonds.

Despite the well-established nature of this reaction, specific studies detailing the synthesis of thioethers or sulfides from this compound are absent from the searched scientific databases. Consequently, there is no available data on reaction conditions, catalysts, or yields for this particular transformation.

Generation of Cyclic and Polycyclic Systems Incorporating the this compound Scaffold

The bifunctional nature of this compound presents the potential for intramolecular reactions to form cyclic structures. For instance, under basic conditions, the hydroxyl group could be deprotonated and subsequently displace the chlorine atom in an intramolecular Williamson ether synthesis to form a bicyclic ether.

Additionally, this compound could serve as a starting material for the synthesis of more complex polycyclic systems through reactions with other difunctional molecules. However, the scientific literature lacks any specific reports on the use of this compound for the generation of such cyclic or polycyclic systems.

Synthesis of Esters and Carbamates from the Hydroxyl Group

The secondary alcohol of this compound can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. This esterification is a fundamental reaction in organic synthesis.

Similarly, the hydroxyl group can react with isocyanates to form carbamates. This reaction is generally efficient and provides a straightforward route to this class of compounds.

While these are standard transformations for alcohols, a specific search for the synthesis of esters or carbamates derived from this compound did not yield any published research detailing reaction protocols, specific reagents, or product characterization.

Applications of 3 Chloromethyl Cyclohexan 1 Ol As a Synthetic Intermediate

Precursor in Complex Molecule Synthesis

The presence of two distinct reactive sites in 3-(chloromethyl)cyclohexan-1-ol makes it a valuable building block for the synthesis of more complex molecules. The hydroxyl group can undergo a variety of transformations, such as oxidation, esterification, or etherification, while the chloromethyl group is susceptible to nucleophilic substitution. This dual reactivity allows for stepwise or one-pot multi-component reactions to build intricate carbon skeletons.

Construction of Natural Product Analogues

While direct synthesis of natural products using this compound is not extensively documented, its structural motifs are present in various natural products and their analogues. The cyclohexane (B81311) ring is a common core in many bioactive natural products, and the ability to introduce functionality at both the 1 and 3 positions is synthetically advantageous. For instance, the synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU), an anticancer agent, involved the preparation of various substituted cyclohexyl derivatives, including those with a chloromethyl group. nih.gov The strategic placement of functional groups on the cyclohexane ring is crucial for biological activity, and this compound offers a platform to explore such structure-activity relationships.

The general strategy for utilizing such a precursor would involve the initial reaction of either the hydroxyl or the chloromethyl group, followed by further transformations. For example, the hydroxyl group could be protected, allowing for nucleophilic displacement of the chloride. Subsequent deprotection and modification of the hydroxyl group would then lead to a disubstituted cyclohexane derivative, a common structural feature in many natural products.

Synthesis of Pharmaceutical Intermediates (excluding clinical data)

The utility of halogenated cyclohexanol (B46403) derivatives as intermediates in the synthesis of pharmaceuticals is well-established. ontosight.ai For example, 1-(trichloromethyl)cyclohexan-1-ol (B11961242) and its derivatives are known precursors in the synthesis of various pharmaceutical and agrochemical compounds. ontosight.ai The reactivity of the carbon-chlorine bond allows for the introduction of various pharmacophoric groups through nucleophilic substitution.

In the context of this compound, the primary alcohol can be oxidized to a carboxylic acid or an aldehyde, or it can be used as a handle for ester or ether formation. The chloromethyl group can react with amines, thiols, or other nucleophiles to introduce side chains or to form linkages to other molecular fragments. This versatility makes it a potential intermediate in the synthesis of a wide range of biologically active molecules. A patent for the preparation of cyclohexanol derivatives mentions the reaction of cyclohexanone (B45756) derivatives with various reagents to form intermediates for pharmaceuticals, highlighting the importance of such scaffolds. google.com

Table 1: Potential Pharmaceutical Scaffolds from this compound

Starting MaterialReagent(s)Resulting ScaffoldPotential Therapeutic Area
This compound1. Amine (R-NH2) 2. Oxidizing agent3-(Aminomethyl)cyclohexanecarboxylic acidNeurological disorders, Anticonvulsants
This compound1. Thiol (R-SH) 2. Esterification with R'-COOH3-((Thioalkyl)methyl)cyclohexyl esterAnti-inflammatory, Antiviral
This compound1. Sodium azide (B81097) 2. Reduction 3. AcylationN-((3-hydroxycyclohexyl)methyl)acetamideEnzyme inhibitors

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. beilstein-journals.orgsemanticscholar.org The bifunctionality of this compound provides a convenient entry point for the synthesis of various heterocyclic systems. The hydroxyl and chloromethyl groups can participate in cyclization reactions to form fused or spirocyclic ethers, lactones, or other heterocyclic rings.

For instance, intramolecular cyclization via an internal Williamson ether synthesis could lead to the formation of a bicyclic ether. Alternatively, reaction with a dinucleophile could result in the formation of a larger heterocyclic ring containing the cyclohexane moiety. The synthesis of pyrimidine-based heterocyclic compounds, for example, often involves the condensation of various functionalized building blocks. mdpi.com

Table 2: Potential Heterocyclic Systems from this compound

Reaction TypeReagentsResulting Heterocycle
Intramolecular CyclizationBase7-Oxabicyclo[4.1.0]heptane derivative
Reaction with DinucleophileEthylenediamine1,4-Diazacycloheptane derivative fused to cyclohexane
Multi-component ReactionUrea, AldehydeDihydropyrimidine fused to cyclohexane

Role in Polymer and Material Science Research

The dual functionality of this compound also makes it a candidate for applications in polymer chemistry, where such molecules can serve as monomers for the creation of functional polymers or as cross-linking agents to modify the properties of existing polymers.

Monomer Synthesis for Specialized Polymers

Functionalized cycloaliphatic alcohols can be used as monomers in the synthesis of polyesters and polyethers with tailored properties. The hydroxyl group of this compound can participate in polycondensation or ring-opening polymerization reactions. The pendant chloromethyl group would then be available for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This approach is valuable for creating polymers with specific recognition sites, catalytic activity, or for drug delivery applications. The use of functional monomers like 4-chloromethyl styrene (B11656) in polymerization allows for the creation of polymers that can be further modified. researchgate.net

Cross-Linking Agent Applications in Material Development

Cross-linking agents are crucial for modifying the mechanical and thermal properties of polymers. nih.govthermofisher.com They create a network structure, transforming thermoplastics into thermosets or elastomers. nih.gov With its two reactive sites, this compound can act as a cross-linker. For example, in a polyester (B1180765) matrix, the hydroxyl group could be incorporated into the polymer backbone, and the chloromethyl group could then react with another polymer chain, forming a cross-link. The rigidity of the cyclohexane ring would impart specific mechanical properties to the resulting material. The use of diepoxides, which are bifunctional molecules, as cross-linking agents for epoxy resins is a common industrial practice. wikipedia.org

Integration into Resin Technologies

The bifunctional nature of this compound makes it a candidate for integration into various resin technologies, where it could function as a monomer, a cross-linking agent, or a modifier to impart specific properties to the final polymer. Cycloaliphatic structures, in general, are known to enhance the thermal stability and weatherability of resins. westlakeepoxy.com

The hydroxyl group allows for its incorporation into polyester or polyurethane chains through condensation polymerization. For instance, it could react with dicarboxylic acids or diisocyanates to form the respective polymers. Simultaneously, the chloromethyl group offers a reactive handle for subsequent modifications. This pendant chloromethyl group could be used for cross-linking reactions, which would increase the rigidity and solvent resistance of the polymer. researchgate.net This process is analogous to the use of chloromethylated styrene in the production of ion-exchange resins. google.com

Furthermore, the chloromethyl group could be converted to other functionalities prior to or after polymerization. For example, it could be transformed into an epoxy group, creating a cycloaliphatic epoxy monomer. Cycloaliphatic epoxy resins are valued for their high performance, including good adhesion and resistance to heat and chemicals. google.comrsc.org The synthesis of such resins often involves the epoxidation of a cycloalkene precursor. google.com

Table 1: Potential Applications of this compound in Resin Synthesis

Role in Resin Formation Potential Co-reactant(s) Resulting Polymer Type Potential Properties Imparted
MonomerDicarboxylic acids (e.g., adipic acid), Diisocyanates (e.g., MDI)Polyesters, PolyurethanesIncreased thermal stability, weatherability
Cross-linking AgentPolyamines, DithiolsCross-linked polyesters/polyurethanesEnhanced rigidity, solvent resistance
Precursor to Epoxy Monomer-Cycloaliphatic Epoxy ResinHigh performance, chemical resistance

Exploration in Biochemical Probe Development and Enzyme Mechanism Studies

The structure of this compound also suggests its potential as a scaffold for the development of biochemical probes and for studying enzyme mechanisms. The cyclohexane core provides a defined three-dimensional structure, and the two functional groups allow for the attachment of reporter groups and reactive moieties.

The chloromethyl group can act as a reactive handle to covalently bind to nucleophilic residues in the active site of an enzyme, such as cysteine, histidine, or lysine. This could lead to irreversible inhibition of the enzyme, allowing for the study of its function. The hydroxyl group, on the other hand, could be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, enabling the detection and visualization of the enzyme of interest. nih.gov This bifunctional approach is a common strategy in the design of activity-based probes.

The development of inhibitors for enzymes such as proteases and kinases is an active area of research. nih.govrsc.org Functionalized cyclic scaffolds are often employed in the design of such inhibitors. nih.gov The cyclohexane ring of this compound could serve as a non-peptidic scaffold to which various pharmacophoric groups can be attached to achieve selectivity for a particular enzyme target.

Table 2: Potential of this compound in Biochemical Probe Design

Component of Probe Function Relevant Functional Group Potential Application
Reactive GroupCovalent modification of enzyme active siteChloromethylIrreversible enzyme inhibition studies
Reporter Group AttachmentDetection and visualization of the probe-enzyme complexHydroxylFluorescence-based assays, protein purification
ScaffoldProvides a defined 3D structure for orienting functional groupsCyclohexane ringDevelopment of selective enzyme inhibitors

While the conceptual framework for these applications is sound, it must be emphasized that the use of this compound in biochemical probe development or enzyme mechanism studies has not been specifically documented in published research. Further investigation would be required to synthesize and evaluate such probes and to determine their efficacy and selectivity.

Spectroscopic and Structural Characterization Methodologies for 3 Chloromethyl Cyclohexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-(Chloromethyl)cyclohexan-1-ol, providing information on the proton and carbon environments, as well as their connectivity.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals due to the various non-equivalent protons in the cyclohexane (B81311) ring and the chloromethyl group. The chemical shifts are influenced by the electronegativity of the oxygen and chlorine atoms.

The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet in the range of 3.5-4.0 ppm. The protons of the chloromethyl group (-CH₂Cl) would likely resonate as a doublet around 3.4-3.6 ppm, with the coupling arising from the adjacent methine proton on the cyclohexane ring. The remaining methylene (B1212753) and methine protons of the cyclohexane ring would produce a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.2 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1 (CH-OH)3.5 - 4.0Multiplet
-CH₂Cl3.4 - 3.6Doublet
Cyclohexane Ring Protons1.0 - 2.2Multiplets
-OHVariableBroad Singlet

Note: These are predicted values based on the analysis of similar structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment. For this compound, seven distinct signals are expected.

The carbon atom bonded to the hydroxyl group (C-1) would be found in the range of 65-75 ppm. The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate around 45-55 ppm due to the deshielding effect of the chlorine atom. The carbon atom to which the chloromethyl group is attached (C-3) would appear in the range of 35-45 ppm. The remaining four carbon atoms of the cyclohexane ring would give rise to signals in the 20-40 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (CH-OH)65 - 75
-CH₂Cl45 - 55
C-3 (CH-CH₂Cl)35 - 45
C-2, C-4, C-5, C-620 - 40

Note: These are predicted values based on the analysis of similar structures. For comparison, in (1R,3R)-3-chlorocyclohexan-1-ol, the carbon atoms have reported chemical shifts, which can serve as a reference. americanelements.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the H-1 proton and the adjacent protons on C-2 and C-6, as well as between the protons of the chloromethyl group and the H-3 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the H-1 proton and the C-1 carbon, the -CH₂Cl protons and the -CH₂Cl carbon, and each of the cyclohexane ring protons with their corresponding carbon atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A sharp peak for the C-O stretching vibration would appear around 1050-1150 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring and the chloromethyl group would be observed in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹, which can sometimes be difficult to distinguish in a complex fingerprint region.

Raman spectroscopy would provide complementary information. The C-C backbone vibrations of the cyclohexane ring would be strong in the Raman spectrum. While no specific experimental Raman data for this compound is publicly available, the technique would be valuable for confirming the carbocyclic structure.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-H Stretch (Aliphatic)2850 - 3000
C-O Stretch1050 - 1150
C-Cl Stretch600 - 800

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The nominal molecular weight of this compound (C₇H₁₃ClO) is approximately 148.63 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 148 and 150 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to its isotopic distribution (³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of a water molecule (M⁺ - 18), the loss of a chlorine radical (M⁺ - 35), or the loss of a chloromethyl radical (M⁺ - 49). The fragmentation of the cyclohexane ring would also lead to a series of smaller fragment ions.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives could be obtained, this technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers (C-1 and C-3). This would allow for the unambiguous determination of whether the compound exists as a cis or trans isomer and the preferred conformation of the cyclohexane ring in the solid state. However, there is no publicly available X-ray crystallographic data for this compound at the time of this writing.

Computational Chemistry and Theoretical Studies of 3 Chloromethyl Cyclohexan 1 Ol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 3-(Chloromethyl)cyclohexan-1-ol is not static; it exists as an equilibrium of various conformations primarily arising from the puckering of the cyclohexane (B81311) ring and the spatial arrangement of its two substituents. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize both angle and torsional strains. maricopa.edupressbooks.pub For a disubstituted cyclohexane like this, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

This gives rise to four main chair conformers:

cis-isomer: (axial-OH, equatorial-CH₂Cl) and (equatorial-OH, axial-CH₂Cl)

trans-isomer: (equatorial-OH, equatorial-CH₂Cl) and (axial-OH, axial-CH₂Cl)

Theoretical calculations are employed to map the potential energy landscape and determine the relative stabilities of these conformers. The most significant destabilizing factor in substituted cyclohexanes is the 1,3-diaxial interaction, a type of steric strain that occurs when two axial groups on the same side of the ring are in close proximity. pressbooks.pub Consequently, conformers that place bulky substituents in the equatorial position are generally more stable. pressbooks.pub For this compound, the trans-diequatorial conformer is anticipated to be the global energy minimum, as it avoids all 1,3-diaxial interactions. Conversely, the trans-diaxial conformer would be the least stable due to significant steric repulsion. In the cis isomers, the conformer with the larger chloromethyl group in the equatorial position would be favored over the one where the hydroxyl group is equatorial.

The energy differences between these states can be quantified using quantum chemical methods, as shown in the illustrative data table below.

Table 1: Representative Calculated Relative Energies for Conformers of this compound This table presents illustrative data typical for such a system, based on general principles of conformational analysis.

IsomerSubstituent Orientations (OH, CH₂Cl)Relative Energy (kJ/mol)Predicted Stability
transEquatorial, Equatorial0.0Most Stable
cisEquatorial, Axial~8.0Intermediate
cisAxial, Equatorial~9.5Intermediate
transAxial, Axial>20.0Least Stable

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electron distribution within the this compound molecule, which is fundamental to its reactivity. researchgate.net These calculations can determine a variety of electronic properties and reactivity descriptors.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of chemical stability.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP would show regions of negative potential (red/yellow) concentrated around the electronegative oxygen and chlorine atoms, highlighting them as sites for electrophilic attack. Regions of positive potential (blue) would be found on the hydroxyl hydrogen and the carbon atom bonded to the chlorine, indicating their susceptibility to nucleophilic attack.

Further analysis, such as calculating partial atomic charges, quantifies this distribution, confirming the electrophilic character of the C-Cl carbon and the nucleophilic character of the oxygen atom.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for this compound Values are representative for a molecule of this type and would be refined by specific high-level computations.

Property / DescriptorIllustrative ValueSignificance
HOMO Energy-10.2 eVRelated to ionization potential and electron-donating ability
LUMO Energy+1.5 eVRelated to electron affinity and electron-accepting ability
HOMO-LUMO Gap11.7 eVIndicator of chemical reactivity and kinetic stability
Dipole Moment2.5 DMeasures overall molecular polarity

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions involving this compound. By calculating the energy profiles of potential reaction coordinates, chemists can predict the most likely mechanisms and identify the structures of high-energy transition states.

A significant reaction for this molecule is intramolecular etherification (a Williamson ether synthesis), where the hydroxyl group acts as an internal nucleophile, displacing the chloride to form a bicyclic ether, 7-oxabicyclo[4.1.0]heptane. Computational studies can elucidate the mechanism of this cyclization. The process would likely involve the deprotonation of the alcohol to form an alkoxide, followed by an intramolecular Sₙ2 attack on the carbon bearing the chlorine.

Theoretical calculations can model the geometry of the transition state for this ring-closing step, revealing the bond lengths of the forming C-O bond and the breaking C-Cl bond. researchgate.net The calculated activation energy for this transition state determines the theoretical reaction rate. Furthermore, computations can demonstrate how the stereochemical relationship between the hydroxyl and chloromethyl groups (cis vs. trans) dramatically affects the feasibility and rate of this reaction, as the groups must be able to achieve a specific proximity and angle of attack.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum calculations examine static molecular properties, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. uniroma2.itnih.gov An MD simulation models the motions of all atoms in a system, including the solute (this compound) and surrounding solvent molecules, by solving Newton's equations of motion.

These simulations are particularly valuable for understanding solvation. In an aqueous environment, MD simulations would reveal the formation and dynamics of the solvation shell around the molecule. They would show water molecules forming specific, ordered hydrogen bonds with the polar hydroxyl group. The lifetime and geometry of these hydrogen bonds can be analyzed to understand how the solvent stabilizes the solute. uniroma2.it

MD simulations can also illuminate how the molecule interacts with itself and other species in solution, providing insight into intermolecular forces. By simulating the system, one can observe how the polar C-Cl and C-O bonds influence the local solvent structure and how the nonpolar cyclohexane backbone interacts with nonpolar solvents. This dynamic picture of solvation and intermolecular interaction is crucial, as these environmental effects can significantly modulate the conformational equilibrium and the rates of chemical reactions.

Analytical Method Development for 3 Chloromethyl Cyclohexan 1 Ol Purity and Quantification

Chromatographic Techniques for Purity Assessment

Chromatographic methods are paramount for assessing the purity of 3-(Chloromethyl)cyclohexan-1-ol by separating it from starting materials, by-products, and degradation products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC) Method Development

Given its molecular weight and functional groups, this compound is amenable to analysis by Gas Chromatography, a technique well-suited for volatile and thermally stable compounds.

Instrumentation and Conditions: A proposed GC method would utilize a capillary column to achieve high-resolution separation of the analyte from closely related impurities. A column with a mid-polarity stationary phase, such as a trifluoropropyl methyl silicone (e.g., DB-210), is often effective for separating halogenated and hydroxylated compounds. epa.gov

Due to the presence of a chlorine atom, an Electron Capture Detector (ECD) is the detector of choice, offering high sensitivity and selectivity for halogenated compounds. chromatographyonline.com Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose analysis, though with lower selectivity for the target analyte. researchgate.net For unambiguous peak identification, especially during method development, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. nih.gov

A typical temperature program would start at a low initial temperature to resolve volatile impurities, followed by a ramp to a higher final temperature to elute the main component and any higher-boiling impurities in a reasonable time.

Illustrative GC Method Parameters:

ParameterCondition
ColumnTrifluoropropyl methyl silicone bonded phase (30 m x 0.32 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow rate of 1.2 mL/min
Injector Temperature250 °C
Oven ProgramInitial 80 °C (hold 2 min), ramp at 15 °C/min to 220 °C (hold 5 min)
DetectorElectron Capture Detector (ECD)
Detector Temperature300 °C
Injection Volume1 µL (split ratio 50:1)

Under these conditions, the expected retention time for this compound would be approximately 9.5 minutes. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Method Development

For non-volatile impurities or for compounds that may degrade at the high temperatures of a GC inlet, HPLC is a powerful alternative. A reversed-phase HPLC method is generally the first choice for a molecule with the polarity of this compound.

Instrumentation and Conditions: The method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov An acidic modifier, like formic or phosphoric acid, is often added to the mobile phase to ensure sharp peak shapes for alcohol-containing compounds by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support.

A significant challenge for the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, making detection by a standard UV detector less sensitive. nih.gov While detection at low wavelengths (e.g., 200-210 nm) is possible, it is often non-specific. For quantitative purposes, derivatization with a UV-absorbing agent may be necessary, or a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Illustrative HPLC Method Parameters:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
GradientStart at 30% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV at 205 nm
Injection Volume10 µL

Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are ideal for purity assessment, spectrophotometric methods can offer a simpler and faster approach for quantification, provided a suitable chromophore is present or can be introduced. As this compound lacks a significant chromophore, direct UV-Vis spectrophotometry is not feasible for sensitive quantification.

However, an indirect method could be developed. This might involve a chemical reaction that consumes the analyte and produces a colored product. For instance, methods exist for the determination of chlorine-containing compounds that involve their reaction with specific reagents to produce a measurable color change. chromatographyonline.com One such approach could be the development of an assay based on the oxidation of a chromogenic reagent by the chlorinated compound under specific conditions. Another possibility is a reaction involving the hydroxyl group. Such a method would require careful development to ensure specificity and a stoichiometric reaction for accurate quantification.

Validation of Analytical Procedures for Research Applications

For research applications, a full, stringent validation as required for pharmaceutical products may not be necessary; however, the method must be demonstrated to be fit for its intended purpose. The validation would focus on key parameters to ensure the reliability of the purity and quantification data.

The validation of the developed chromatographic methods would include the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For a purity assay, a linearity range from the limit of quantification (LOQ) to 120% of the expected concentration is often established. researchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. environics.com

Accuracy: The closeness of the test results obtained by the method to the true value. For a purity assay, this can be determined by the recovery of the analyte spiked into a blank matrix. environics.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. sepscience.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comtbzmed.ac.ir

Illustrative Validation Data Summary for GC Method:

Validation ParameterResultAcceptance Criteria
Linearity (R²)0.9992≥ 0.999
Range0.1 - 100 µg/mLCovers expected working range
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, RSD)≤ 1.5%≤ 2.0%
Precision (Intermediate, RSD)≤ 2.5%≤ 3.0%
LOD0.03 µg/mLDemonstrated
LOQ0.1 µg/mLDemonstrated

Environmental and Green Chemistry Considerations in the Synthesis of 3 Chloromethyl Cyclohexan 1 Ol

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for compounds like 3-(Chloromethyl)cyclohexan-1-ol is a important area of research. Traditional chemical syntheses often rely on hazardous reagents and generate significant waste. In contrast, green synthetic routes aim to minimize environmental impact by employing safer chemicals and processes. chemistryjournals.net

One promising approach is the use of biocatalysis, which utilizes enzymes to perform chemical transformations. Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for harsh reagents and minimizing byproduct formation. Chemoenzymatic methods have been successfully employed for the synthesis of related chiral compounds like (R)- and (S)-(chloromethyl)oxirane, highlighting the potential for biocatalysis in producing functionalized cyclic compounds. rsc.org

Another strategy involves the use of alternative, greener solvents. Traditional organic solvents are often volatile and toxic. Water, ionic liquids, and supercritical fluids are being explored as more sustainable alternatives. chemistryjournals.net For instance, the selective oxidation of cyclohexanol (B46403), a related cyclic alcohol, to cyclohexanone (B45756) has been studied using hydrogen peroxide as a green oxidant, which produces water as the only byproduct. researchgate.net This approach avoids the use of more hazardous oxidizing agents.

Furthermore, the principles of green chemistry encourage the use of renewable feedstocks. rsc.org While specific research on synthesizing this compound from biomass is not yet prevalent, the broader trend in chemical synthesis is to move away from petroleum-based starting materials. rsc.orgresearchgate.net

The table below illustrates a comparison of traditional versus potential green synthetic approaches for related chemical transformations, highlighting the advantages of green chemistry principles.

FeatureTraditional SynthesisGreen Synthesis Approach
Starting Materials Often petroleum-derivedRenewable resources, biomass-derived
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids
Catalysts Often heavy metals, stoichiometric reagentsBiocatalysts (enzymes), reusable heterogeneous catalysts
Oxidants Permanganates, chromatesHydrogen peroxide, molecular oxygen
Reaction Conditions High temperature and pressureMilder reaction conditions
Waste Significant generation of hazardous byproductsMinimized waste, often biodegradable byproducts

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste. For the sustainable production of this compound, the development of novel catalysts is crucial.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, which is both economically and environmentally beneficial. researchgate.net For example, in the synthesis of cyclohexanone from cyclohexanol, various solid catalysts, including those based on tungsten oxide nanorods, have been investigated to promote selective oxidation with green oxidants. researchgate.net

Bimetallic nanocrystals have also shown high catalytic activity in the oxidation of cyclohexane (B81311), a precursor to cyclohexanol. researchgate.net The shape and composition of these nanocatalysts can be tailored to enhance their performance. Such catalytic systems could potentially be adapted for the synthesis of more complex cyclohexanol derivatives.

In the context of producing chlorinated compounds, innovative approaches are being explored. For instance, a paired-electrolysis reaction has been developed to chlorinate arenes using hydrogen chloride generated from waste poly(vinyl chloride) (PVC), with the reaction being mediated by a plasticizer. nih.gov This strategy not only re-purposes plastic waste but also provides a novel route to chlorination.

The following table summarizes different types of catalysts and their potential applications in green synthesis relevant to this compound.

Catalyst TypeExamplePotential Application in Green SynthesisAdvantages
Biocatalysts Lipases, OxidoreductasesEnantioselective synthesis of chiral alcohols and epoxidesHigh selectivity, mild reaction conditions, biodegradable
Heterogeneous Catalysts Metal oxides (e.g., WO3), supported metal nanoparticlesSelective oxidation of alcohols, hydrogenation of cyclic compoundsEasy separation and reusability, thermal stability
Homogeneous Catalysts Quaternary ammonium (B1175870) saltsCycloaddition of CO2 to epoxidesHigh activity and selectivity
Electrocatalysts Graphite electrodesPaired electrolysis for chlorinationUse of electricity as a clean reagent, potential for waste valorization

Waste Minimization and Byproduct Management Strategies

A key principle of green chemistry is the prevention of waste rather than treating it after it has been created. uniroma1.it The E-factor, which is the mass ratio of waste to desired product, is a common metric used to assess the environmental impact of a chemical process. tudelft.nl The pharmaceutical and fine chemical industries have historically had high E-factors, but there is a concerted effort to reduce this. tudelft.nl

One of the primary strategies for waste minimization is to improve the atom economy of a reaction, which is the measure of how many atoms from the starting materials are incorporated into the final product. rsc.org Catalytic processes are inherently more atom-economical than stoichiometric reactions.

Solvent and byproduct recycling are also critical components of waste management. rowan.edu The development of processes with efficient solvent recovery can significantly reduce the environmental footprint of a synthesis. rowan.edu Similarly, finding applications for byproducts can turn a waste stream into a valuable resource.

In the synthesis of cyclic carbonates from epoxides and carbon dioxide, which shares some chemical principles with reactions involving cyclic alcohols, the choice of catalyst and reaction conditions can significantly impact the yield and minimize the formation of byproducts like polymerized materials. mdpi.com

Life-cycle assessment (LCA) is a comprehensive tool used to evaluate the environmental impact of a product or process from cradle to grave. tudelft.nl A simplified LCA has shown, for example, that using waste PVC as a chlorine source has a lower global warming potential than using hydrogen chloride produced by conventional means. nih.gov Such analyses are crucial for guiding the development of truly sustainable chemical processes.

The table below outlines various strategies for waste minimization and byproduct management.

StrategyDescriptionExample
Process Intensification Using continuous flow reactors instead of batch reactors to improve heat and mass transfer, leading to higher yields and fewer byproducts. chemistryjournals.netContinuous flow synthesis of carbamates. uniroma1.it
Waste Valorization Converting waste materials into valuable products.Using waste PVC as a source of HCl for chlorination reactions. nih.gov
Solvent Selection and Recycling Choosing solvents with low environmental impact and implementing efficient recovery and reuse systems. tudelft.nlUtilizing solvent selection guides to minimize environmental impact. tudelft.nl
Atom Economy Improvement Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. rsc.orgCatalytic addition reactions that have a theoretical 100% atom economy.

Conclusion and Future Perspectives in 3 Chloromethyl Cyclohexan 1 Ol Research

Summary of Key Research Findings and Contributions

A thorough review of available scientific databases and patent literature reveals a significant gap in dedicated research on 3-(Chloromethyl)cyclohexan-1-ol . Its primary presence is noted in the catalogs of chemical suppliers, indicating its use as a potential building block or intermediate in undisclosed synthetic processes. americanelements.combiosynth.com The key information retrievable for this compound is its fundamental chemical identifiers, such as its CAS Registry Number (99419-63-3).

The reactivity of the two functional groups present in the molecule—the secondary alcohol and the primary alkyl chloride—can be inferred from general principles of organic chemistry. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The chloromethyl group, containing a reactive C-Cl bond, is susceptible to nucleophilic substitution reactions, making it a potential site for introducing a wide variety of other functional groups. chempanda.com However, specific studies detailing these transformations for This compound are not readily found.

While research exists on related compounds, such as those with different substitution patterns or those containing a cyclohexene (B86901) ring, these findings cannot be directly extrapolated to This compound due to the precise and significant influence of substituent position and saturation on a molecule's chemical and physical properties.

Identification of Remaining Challenges and Unexplored Avenues

The lack of published research on This compound presents a primary challenge: a near-complete absence of foundational data. This includes:

Detailed Synthetic Methodologies: While one can propose synthetic routes, such as the reduction of a corresponding chloromethyl cyclohexanone (B45756) or the hydroboration-oxidation of a chloromethylcyclohexene, optimized and characterized procedures are not documented in peer-reviewed literature. The stereoselective synthesis, which would be crucial for many applications, particularly in pharmaceuticals, is an entirely unexplored area.

Comprehensive Spectroscopic and Physicochemical Characterization: Beyond basic computed properties, detailed and experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., pKa, logP, solubility in various solvents) are not available. This information is fundamental for any further research and development.

Exploration of Reactivity and Reaction Mechanisms: The interplay between the hydroxyl and chloromethyl groups could lead to interesting and potentially useful reactivity, such as intramolecular cyclization to form oxetanes. However, no studies have been published that investigate the specific reaction kinetics, mechanisms, and synthetic utility of such transformations for this molecule.

Investigation of Biological Activity: The biological profile of This compound and its potential derivatives is completely unknown. Given that many cyclohexanol (B46403) derivatives exhibit biological activity, this represents a significant unexplored avenue. researchgate.netmdpi.comnih.gov

Proposed Directions for Advanced Research and Innovation

The current void in the understanding of This compound offers a fertile ground for new research endeavors. Future work could be directed towards several key areas:

Q & A

What are the key challenges in synthesizing 3-(Chloromethyl)cyclohexan-1-ol, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves chloromethylation of cyclohexan-1-ol derivatives. A common approach is nucleophilic substitution using chloromethylation agents (e.g., chloromethyl methyl ether) under controlled acidic or basic conditions. For example, analogous routes for bromomethylated cyclohexanes use alkyl halides and Lewis acid catalysts . Optimization requires adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions like over-alkylation. Monitoring via TLC or GC-MS ensures intermediate stability .

How does the chloromethyl group influence regioselectivity in subsequent substitution reactions?

Level: Advanced
Methodological Answer:
The chloromethyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the para position of the cyclohexanol ring. In nucleophilic substitution (e.g., with amines or thiols), steric hindrance from the cyclohexane ring and the leaving group’s mobility (Cl⁻) dictate reaction pathways. For example, studies on fluorinated analogs show that bulky substituents reduce SN2 reactivity, favoring SN1 mechanisms under polar protic solvents (e.g., ethanol/water mixtures) . Kinetic isotope effect studies or DFT calculations can further elucidate transition states .

What analytical techniques are critical for characterizing this compound and its derivatives?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies chemical shifts for the chloromethyl (–CH2Cl, δ ~3.8–4.2 ppm) and hydroxyl (–OH, δ ~1.5–2.5 ppm) groups. COSY or HSQC confirms spatial correlations .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C7H13ClO at m/z 148.0655). Fragmentation patterns distinguish positional isomers .
  • X-ray Crystallography: Resolves stereochemistry and bond angles, critical for studying reaction intermediates .

How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

Level: Advanced
Methodological Answer:
Contradictory stability reports often arise from solvent effects or trace impurities. Systematic stability studies under varying pH (e.g., 1–14), temperatures (25–80°C), and ionic strengths are recommended. For example:

  • Acidic Conditions (pH <3): Hydroxyl protonation may accelerate Cl⁻ elimination, forming cyclohexene derivatives. Monitor via UV-Vis spectroscopy for conjugated dienes .
  • Basic Conditions (pH >10): Deprotonation of –OH increases nucleophilicity, risking self-condensation. Quenching reactions at timed intervals and analyzing by HPLC can clarify degradation pathways .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite).
  • Waste Disposal: Collect chlorinated waste in sealed containers for incineration or licensed hazardous waste facilities .

What strategies enhance the compound’s bioavailability in pharmacological studies?

Level: Advanced
Methodological Answer:

  • Prodrug Design: Esterification of the hydroxyl group improves membrane permeability. For example, acetylated derivatives hydrolyze in vivo to release the active compound .
  • Lipid Nanoparticle Encapsulation: Enhances solubility and targeting efficiency. Particle size (50–200 nm) and ζ-potential (>±30 mV) are optimized via dynamic light scattering (DLS) .
  • In Silico Modeling: Molecular docking predicts interactions with cytochrome P450 enzymes, guiding structural modifications to reduce metabolic clearance .

How does stereochemistry at the chloromethyl position affect biological activity?

Level: Advanced
Methodological Answer:
Stereochemical orientation (R/S configuration) impacts binding affinity to chiral receptors. For example, trans-3-substituted cyclohexanol analogs show higher affinity for GABA receptors than cis isomers . Resolve enantiomers via chiral HPLC (e.g., Chiralpak® IA column) or asymmetric synthesis using organocatalysts (e.g., L-proline). Circular dichroism (CD) spectroscopy validates enantiopurity .

What are the environmental implications of this compound in aqueous systems?

Level: Advanced
Methodological Answer:

  • Biodegradability: Aerobic microbial degradation studies (e.g., OECD 301F) assess mineralization rates. Chlorinated compounds often persist; advanced oxidation processes (AOPs) like ozonation degrade them into Cl⁻ and CO2 .
  • Ecotoxicology: Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201) quantify aquatic toxicity. QSAR models predict bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)cyclohexan-1-ol
Reactant of Route 2
3-(Chloromethyl)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.